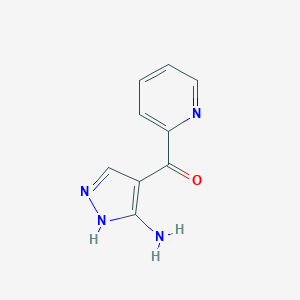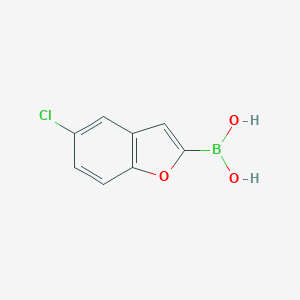
(5-Chlorobenzofuran-2-yl)boronic acid
Übersicht
Beschreibung
“(5-Chlorobenzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 223576-64-5 . It has a molecular weight of 196.4 and its IUPAC name is 5-chloro-1-benzofuran-2-ylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of “(5-Chlorobenzofuran-2-yl)boronic acid” involves several stages . The process begins with the reaction of 5-chlorobenzofuran with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in hexane and dimethyl ether at -60 to -10°C . This is followed by the addition of triisopropyl borate . The mixture is then quenched with 2N hydrochloric acid .Molecular Structure Analysis
The InChI code for “(5-Chlorobenzofuran-2-yl)boronic acid” is 1S/C8H6BClO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4,11-12H . The molecular formula is C8H6BClO3 .Physical And Chemical Properties Analysis
“(5-Chlorobenzofuran-2-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Sensing Applications
- Boronic acids, including “(5-Chlorobenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Scientific Field: Anticancer Therapeutics
- Benzofuran scaffolds, which include “(5-Chlorobenzofuran-2-yl)boronic acid”, have shown promising results in the field of anticancer therapeutics .
- Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
- These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Material Science
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Material Science
Safety And Hazards
The safety information for “(5-Chlorobenzofuran-2-yl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPQZJZPKMFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzofuran-2-yl)boronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


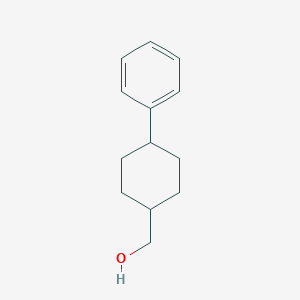
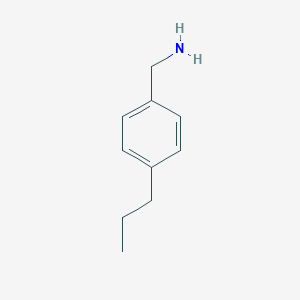
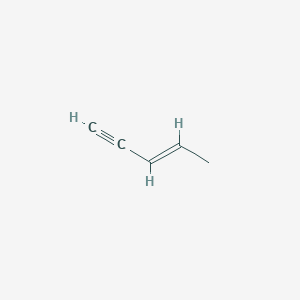
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
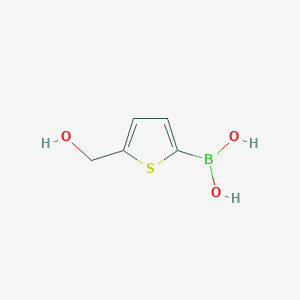
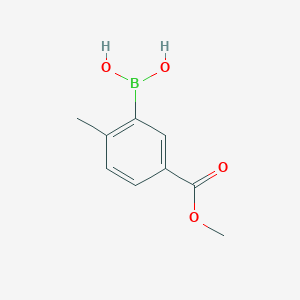
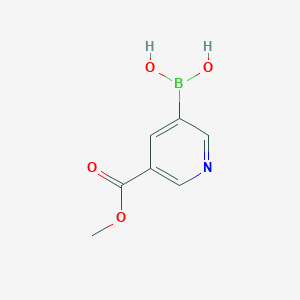
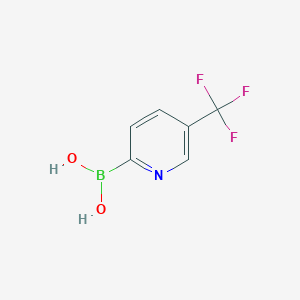
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
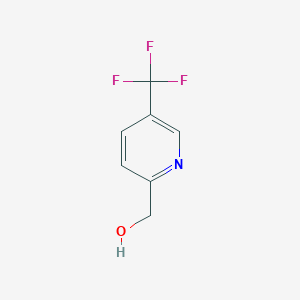
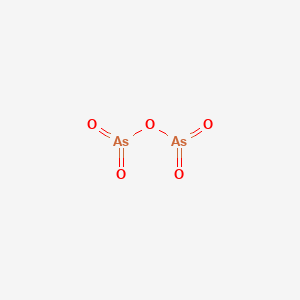
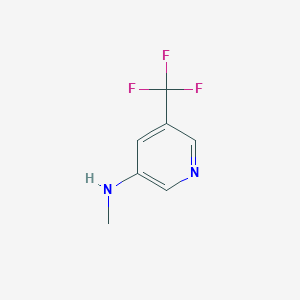
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
